2-Hydroxypropyl hexanoate

Boiling point Thermal stability Flavour carrier

2-Hydroxypropyl hexanoate (CAS 39556-41-7), also referred to as propylene glycol monohexanoate or hexanoic acid 2-hydroxypropyl ester, is a C9 ester (molecular formula C9H18O3, molecular weight 174.24 g/mol) formed by esterification of hexanoic acid with 1,2-propanediol. The commercial product is a defined isomeric mixture comprising 62% 2-hydroxypropyl hexanoate, 35% 1-hydroxypropan-2-yl hexanoate, and approximately 2% propylene glycol dihexanoate.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 39556-41-7
Cat. No. B1622800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl hexanoate
CAS39556-41-7
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(C)O
InChIInChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-7-8(2)10/h8,10H,3-7H2,1-2H3
InChIKeyMBOLLKIPKUVPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropyl Hexanoate (CAS 39556-41-7): Chemical Identity, Physicochemical Profile, and Regulatory Baseline for Procurement Screening


2-Hydroxypropyl hexanoate (CAS 39556-41-7), also referred to as propylene glycol monohexanoate or hexanoic acid 2-hydroxypropyl ester, is a C9 ester (molecular formula C9H18O3, molecular weight 174.24 g/mol) formed by esterification of hexanoic acid with 1,2-propanediol . The commercial product is a defined isomeric mixture comprising 62% 2-hydroxypropyl hexanoate, 35% 1-hydroxypropan-2-yl hexanoate, and approximately 2% propylene glycol dihexanoate . It is a clear, colourless liquid with a mild fruity-to-green ethereal aroma, practically insoluble in water but soluble in ethanol . The compound holds FEMA GRAS number 4469 and JECFA number 1983, with a 2010 JECFA evaluation concluding no safety concern at current intake levels when used as a flavouring agent . Typical commercial assay ranges from 98.0 to 100.0% sum of isomers .

Why Simple Alkyl Hexanoates or Shorter-Chain Propylene Glycol Monoesters Cannot Substitute 2-Hydroxypropyl Hexanoate Without Reformulation Risk


The physicochemical differentiation of 2-hydroxypropyl hexanoate from its closest in-class analogs—simple alkyl hexanoates (ethyl, propyl, butyl) and neighboring propylene glycol monoesters (monobutyrate, monooctanoate)—is large enough that drop-in substitution would alter key formulation parameters . The presence of a free secondary hydroxyl group on the propylene glycol backbone simultaneously lowers logP by approximately 1.0–2.0 log units relative to simple alkyl hexanoates while raising boiling point by roughly 95–97°C above ethyl hexanoate and 56–58°C above butyl hexanoate . These shifts directly affect volatility, thermal processing windows, partition behaviour in multi-phase systems, and organoleptic release kinetics. Because the compound is supplied as a specified isomeric mixture (62:35:2) rather than a single molecular entity, substitution with a different PG monoester homolog also changes the monoester/diester ratio and acid value specification, which can impact emulsification performance and regulatory compliance under JECFA or FEMA monographs . Generic replacement without reformulation therefore carries quantifiable technical and regulatory risk.

Quantitative Differentiation Evidence: 2-Hydroxypropyl Hexanoate vs. Closest Analogs (Boiling Point, Volatility, Partitioning, Isomeric Purity)


Boiling Point Elevation vs. Simple Alkyl Hexanoates: Enabling Higher-Temperature Processing

2-Hydroxypropyl hexanoate exhibits a boiling point of 263–265°C at 760 mmHg, which is substantially higher than the boiling points of the most common simple alkyl hexanoate flavour esters used in food and fragrance applications . This 95–97°C elevation relative to ethyl hexanoate (166–168°C) and 56–58°C elevation relative to butyl hexanoate (207–208°C) directly translates into lower volatility and reduced evaporative loss during high-temperature processing steps such as baking, extrusion, or spray-drying . Within the propylene glycol monoester homologous series, the boiling point of 2-hydroxypropyl hexanoate falls between propylene glycol monobutyrate (227–228°C) and propylene glycol monooctanoate (~298.9°C), positioning it as the mid-range option for applications requiring a balance between adequate volatility for aroma release and sufficient thermal persistence .

Boiling point Thermal stability Flavour carrier High-temperature food processing

Lipophilicity Reduction vs. Simple Alkyl Hexanoates: Driving Differential Partitioning in Multi-Phase Formulations

The measured logP (o/w) of 2-hydroxypropyl hexanoate is 1.82, compared with 2.83 for ethyl hexanoate, 3.37 for propyl hexanoate, and 3.81 for butyl hexanoate . This represents a reduction of approximately 1.0–2.0 logP units relative to simple alkyl hexanoates, attributable to the free hydroxyl group on the propylene glycol moiety. Within the PG monoester series, the logP of 2-hydroxypropyl hexanoate is roughly 1.0 log unit higher than propylene glycol monobutyrate (logP 0.76–0.85) and approximately 0.5–1.1 log units lower than propylene glycol monooctanoate (logP ~2.3–2.9) .

LogP Partition coefficient Lipophilicity Emulsion stability Flavour release

Vapor Pressure Reduction vs. Ethyl Hexanoate: Quantifying Headspace Volatility for Controlled Flavour Release

The vapor pressure of 2-hydroxypropyl hexanoate measured at 25°C is 0.00135 mmHg, approximately three orders of magnitude lower than that of ethyl hexanoate (1.66 mmHg at 25°C) and approximately two orders of magnitude lower than butyl hexanoate (0.211 mmHg at 25°C) . This pronounced reduction in equilibrium headspace volatility means that 2-hydroxypropyl hexanoate functions as a sustained-release flavour carrier rather than a high-impact top-note volatile, which has direct implications for shelf-life aroma retention in packaged goods and for the design of encapsulated flavour delivery systems.

Vapor pressure Volatility Headspace concentration Aroma persistence Flavour encapsulation

Specific Gravity Differential vs. Simple Alkyl Hexanoates: Density-Driven Formulation Calculations

The specific gravity of 2-hydroxypropyl hexanoate at 20°C is 0.963–0.969, which is approximately 0.10–0.11 units higher than ethyl hexanoate (0.860–0.865 at 25°C) and butyl hexanoate (0.857–0.867 at 25°C), and slightly lower than propylene glycol monobutyrate (0.990–0.998 at 20°C) . This density differential, while modest, translates to a weight-per-gallon difference of approximately 0.9–1.0 lb/gal relative to ethyl hexanoate, which is sufficient to affect volumetric-to-weight conversion accuracy in large-scale batch manufacturing if an incorrect ester is substituted without recalibration of metering systems.

Specific gravity Density Formulation metrology Volumetric dosing Batch consistency

Defined Isomeric Composition as a Regulatory and Functional Differentiator vs. Unspecified PG Monoesters

Unlike simple alkyl hexanoates, which are single molecular entities, 2-hydroxypropyl hexanoate is supplied and regulated as a specified mixture of positional isomers. The JECFA specification mandates a composition of 62% 2-hydroxypropyl hexanoate (primary ester), 35% 1-hydroxypropan-2-yl hexanoate (secondary ester), and not more than 2% propylene glycol dihexanoate diester . This defined isomeric ratio is unique to the hexanoate ester of propylene glycol; for example, propylene glycol monobutyrate has a different isomeric distribution of 60–63% 2-hydroxypropyl butyrate, 28–29% 1-hydroxypropan-2-yl butyrate, and 6–10% dibutyrate . The higher diester content in the butyrate analog alters its emulsification HLB and may affect compliance with monographs that set specific limits on diester content.

Isomeric purity Regulatory specification JECFA monograph Batch-to-batch consistency Quality assurance

JECFA Safety Clearance Parity with FEMA GRAS Status as a Differentiator for Dual Food-Cosmetic Procurement

2-Hydroxypropyl hexanoate received a full JECFA safety evaluation in 2010 (Session 73) with the conclusion of 'No safety concern at current levels of intake when used as a flavouring agent,' and this evaluation includes a complete specification monograph (Specs Code: Full) . While propylene glycol monobutyrate (JECFA 1979) also received a 'No safety concern' determination in the same 2010 session, propylene glycol monooctanoate lacks an equivalent JECFA flavouring monograph with full specification status . Compared with simple alkyl hexanoates, 2-hydroxypropyl hexanoate benefits from the additional toxicological scrutiny applied to propylene glycol monoesters as a distinct chemical class evaluated by JECFA.

JECFA FEMA GRAS Safety evaluation ADI Regulatory acceptance Flavouring agent

Evidence-Backed Application Scenarios Where 2-Hydroxypropyl Hexanoate Is the Preferred Procurement Choice Over Closest Analogs


High-Temperature Baked Goods and Thermally Processed Savoury Products Requiring Persistent Fruity-Green Aroma

In baked goods and extruded snack products where dough or batter experiences oven temperatures of 180–220°C, the boiling point of 2-hydroxypropyl hexanoate (263–265°C) provides a sufficient thermal window to survive processing without complete volatilisation, whereas ethyl hexanoate (boiling point 166–168°C) would be largely driven off during baking . The combination of low vapor pressure (0.00135 mmHg at 25°C) and moderate lipophilicity (logP 1.82) further ensures that residual hexanoate ester is retained in the lipid phase of the finished product, delivering sustained fruity-green background notes rather than the fleeting top-note impact characteristic of ethyl hexanoate .

Flavour Encapsulation by Spray-Drying for Powdered Beverage and Dry-Mix Applications

The low vapor pressure (0.00135 mmHg) and high boiling point of 2-hydroxypropyl hexanoate make it a technically suitable candidate for spray-drying encapsulation processes where the flavour load must withstand inlet air temperatures of 160–200°C and outlet temperatures of 80–100°C with minimal volatile loss . In contrast, ethyl hexanoate (vapor pressure 1.66 mmHg) exhibits approximately 1,230-fold higher equilibrium headspace concentration at ambient temperature, which would translate to significantly greater volatile loss during atomisation and drying . The practically water-insoluble nature of 2-hydroxypropyl hexanoate further favours retention within the lipid or carbohydrate matrix of the encapsulating wall material .

Oil-Phase Flavour Carrier for Emulsified Sauces, Dressings, and Mayonnaise-Type Products

With a logP of 1.82 and specific gravity of 0.963–0.969, 2-hydroxypropyl hexanoate partitions preferentially into the oil phase of oil-in-water emulsions while retaining sufficient interfacial activity (due to the free hydroxyl group) to contribute to emulsion stabilisation at the oil-water interface . This dual oil-solubility/interface-activity profile differentiates it from simple alkyl hexanoates such as propyl hexanoate (logP 3.37), which partition almost exclusively into the oil phase and contribute negligibly to interfacial film properties . The defined isomeric composition with low diester content (≤2%) further ensures that the monoester functionality—critical for interfacial activity—is not diluted by diester impurities that lack a free hydroxyl group .

Cosmetic Emollient and Mild Surfactant for Sensitive-Skin Formulations Requiring JECFA-Backed Safety Documentation

In cosmetic and personal care formulations marketed in jurisdictions that recognise JECFA safety evaluations as part of ingredient safety dossiers, 2-hydroxypropyl hexanoate provides a fully specified monograph with a no-safety-concern ADI (JECFA 1983, Session 73) . Its moderate logP (1.82) and good skin compatibility profile support use as a light emollient ester that provides a non-greasy skin feel while functioning as a co-solubiliser for lipophilic active ingredients . The availability of a full JECFA specification—including defined isomeric composition, acid value (≤1 mg KOH/g), and assay (≥98%)—provides procurement with a level of quality documentation that may not be available for less well-characterised PG monoester homologs such as propylene glycol monooctanoate .

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